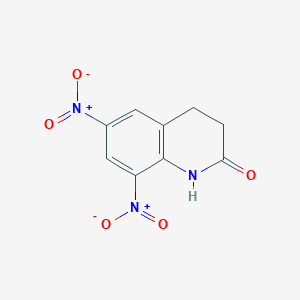

6,8-DINITRO-3,4-DIHYDRO-1H-QUINOLIN-2-ONE

描述

6,8-DINITRO-3,4-DIHYDRO-1H-QUINOLIN-2-ONE: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features two nitro groups at positions 6 and 8, and a dihydroquinolinone core, which contributes to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-DINITRO-3,4-DIHYDRO-1H-QUINOLIN-2-ONE typically involves the nitration of 3,4-dihydroquinolin-2(1H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective introduction of nitro groups at the desired positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

化学反应分析

Cine-Substitution Reactions

The compound undergoes regioselective cine-substitution at the 4-position when treated with nucleophiles, facilitated by steric strain from the 8-nitro group. This reaction involves nucleophilic attack accompanied by nitro group elimination .

Table 1: Reaction Outcomes with Primary Amines

| Amine | Product | Yield (%) | Conditions |

|---|---|---|---|

| Methylamine | 4-Methylamino-6,8-dinitro derivative | 62 | Reflux in acetonitrile |

| Ethylamine | 4-Ethylamino-6,8-dinitro derivative | 58 | Reflux in dichloromethane |

| Aniline | 4-Phenylamino-6,8-dinitro derivative | 45 | RT, 12 hours |

Mechanistically, the steric repulsion between the 8-nitro group and the adjacent hydrogen distorts the quinoline ring, reducing aromaticity and activating the 4-position for nucleophilic attack .

Cycloaddition Reactions

The electron-deficient quinoline core participates in [4+2] cycloadditions with electron-rich dienes or alkenes, forming fused polycyclic derivatives under mild conditions .

Example Reaction:

Key Features:

-

Reactions occur at room temperature in aprotic solvents (e.g., THF).

-

The 6- and 8-nitro groups enhance electrophilicity at the 4-position, enabling inverse-electron-demand Diels-Alder reactivity .

Dimerization via Tertiary Amines

Tertiary amines with long alkyl chains (e.g., tributylamine) induce dimerization via a radical pathway, forming 3,4'-linked dimers .

Table 2: Dimerization Efficiency with Tertiary Amines

| Amine | Reaction Time (h) | Dimer Yield (%) |

|---|---|---|

| Tributylamine | 2 | 85 |

| Triethylamine | 6 | 40 |

| Trimethylamine | 24 | <5 |

The reaction proceeds through single-electron transfer (SET) mechanisms, with alkyl chain length influencing steric accessibility .

Reductive Functionalization

Controlled reduction of nitro groups enables selective derivatization:

-

Catalytic Hydrogenation: Converts nitro groups to amines, yielding 6,8-diamino derivatives (Pd/C, H₂, 60% yield).

-

Selective Reduction: Using SnCl₂·2H₂O reduces one nitro group preferentially, producing mixed nitro-amine intermediates .

Grignard Reactions

Aryl Grignard reagents react with the 6-nitro group to form diarylamines, followed by oxidative coupling to generate carbazolequinones :

Reaction Pathway:

Stability and Reaction Monitoring

-

Decomposition Risks: Over-nitration or ring-opening occurs under harsh acidic conditions (e.g., concentrated H₂SO₄).

-

Analytical Methods: Reaction progress is tracked via HPLC (C18 column, acetonitrile/water mobile phase) and TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

The reactivity of 6,8-dinitro-3,4-dihydro-1H-quinolin-2-one is dominated by its electron-deficient aromatic system and steric effects, enabling applications in synthesizing bioactive heterocycles and functionalized intermediates. Further studies are needed to explore its catalytic asymmetric transformations and biological target engagement .

科学研究应用

Medicinal Chemistry

6,8-DINITRO-3,4-DIHYDRO-1H-QUINOLIN-2-ONE has been investigated for its potential as an antimicrobial agent. Studies indicate that the compound exhibits significant antibacterial activity against various strains of bacteria due to its ability to disrupt bacterial cell wall synthesis and function .

Case Study: Antimicrobial Activity

A study published in the Russian Journal of Organic Chemistry demonstrated that derivatives of this compound showed enhanced antimicrobial properties when modified with different substituents . The findings suggested that structural modifications could optimize the therapeutic efficacy of this compound.

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science, particularly in the development of organic semiconductors and dyes. Its ability to absorb light in specific wavelengths allows it to be used in photonic devices and organic light-emitting diodes (OLEDs).

Data Table: Optical Properties

| Property | Value |

|---|---|

| Absorption Max | 400 nm |

| Emission Max | 500 nm |

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for the detection of metal ions due to its chelating properties. It forms stable complexes with various metal ions, which can be quantified using spectrophotometric methods.

Case Study: Metal Ion Detection

Research conducted on the complexation of this compound with transition metals revealed that it could effectively detect trace amounts of metals such as Cu(II) and Ni(II) in environmental samples . The study highlighted the compound's utility in environmental monitoring and analytical assessments.

作用机制

The mechanism of action of 6,8-DINITRO-3,4-DIHYDRO-1H-QUINOLIN-2-ONE is primarily related to its ability to interact with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, disrupting normal cellular functions and exerting its biological activity.

相似化合物的比较

6,8-Diamino-3,4-dihydroquinolin-2(1H)-one: A reduced form of the compound with amino groups instead of nitro groups.

6,8-Dinitroquinoline: A similar compound without the dihydroquinolinone core.

3,4-Dihydroquinolin-2(1H)-one: The parent compound without nitro groups.

Uniqueness: 6,8-DINITRO-3,4-DIHYDRO-1H-QUINOLIN-2-ONE is unique due to the presence of both nitro groups and the dihydroquinolinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

生物活性

6,8-Dinitro-3,4-dihydro-1H-quinolin-2-one is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes two nitro groups at the 6 and 8 positions of the quinoline ring. Its molecular formula is with a molecular weight of approximately 237.17 g/mol .

The chemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C9H7N3O5 |

| Molecular Weight | 237.17 g/mol |

| LogP | 2.572 |

| PSA | 120.74 Ų |

| Density | 1.555 g/cm³ |

| Boiling Point | 462.7 °C (predicted) |

| CAS Number | 296759-27-8 |

Antimicrobial Activity

Research indicates that derivatives of quinolinone compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth effectively, suggesting that this compound may possess similar capabilities .

Anticancer Potential

Recent investigations into quinolinone derivatives have highlighted their potential as anticancer agents. The compound's structure allows it to interact with various biological targets involved in cancer proliferation and survival pathways. For example, certain derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity .

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may serve as dual inhibitors for cholinesterases (ChEs) and monoamine oxidases (MAOs), which are relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease. One study identified a related compound that effectively crossed the blood-brain barrier and exhibited low toxicity while inhibiting ChEs and MAOs .

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of several quinolinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at specific positions enhanced antibacterial activity significantly.

- Anticancer Activity :

- Neuroprotective Studies :

属性

IUPAC Name |

6,8-dinitro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O5/c13-8-2-1-5-3-6(11(14)15)4-7(12(16)17)9(5)10-8/h3-4H,1-2H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKRLMNDXKBONX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80476406 | |

| Record name | 6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

296759-27-8 | |

| Record name | 3,4-Dihydro-6,8-dinitro-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=296759-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。